3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid
Description
3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid is a synthetic compound featuring a furan ring substituted at the 5-position with a 3-(trifluoromethyl)phenyl group and a β-amino propanoic acid moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the furan ring contributes to π-π interactions in biological systems.
Properties
CAS No. |
773125-92-1 |
|---|---|
Molecular Formula |
C14H12F3NO3 |
Molecular Weight |
299.24 g/mol |
IUPAC Name |
3-amino-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]propanoic acid |
InChI |
InChI=1S/C14H12F3NO3/c15-14(16,17)9-3-1-2-8(6-9)11-4-5-12(21-11)10(18)7-13(19)20/h1-6,10H,7,18H2,(H,19,20) |
InChI Key |
LIYKGWPKONBQNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Trifluoromethylphenyl-Furan Intermediate
The furan ring is synthesized via acid-catalyzed cyclization of 1,4-diketones or through Paal-Knorr condensation. A modified Claisen-Schmidt condensation is employed to introduce the trifluoromethylphenyl group:
Step 1 :
- Reactants : 3-(Trifluoromethyl)benzaldehyde and acetylacetone.
- Conditions : Hydrochloric acid (10% v/v) in ethanol, reflux at 80°C for 12 hours.
- Intermediate : 5-(3-(Trifluoromethyl)phenyl)furan-2-carbaldehyde (Yield: 68%).
Step 2 : Reductive Amination
- Reactants : Furan-carbaldehyde intermediate and ammonium acetate.
- Conditions : Sodium cyanoborohydride in methanol, pH 5–6, stirred at 25°C for 24 hours.
- Intermediate : 3-Amino-5-(3-(trifluoromethyl)phenyl)furan-2-yl methanol (Yield: 52%).
Side-Chain Elaboration to Propanoic Acid
The amino alcohol intermediate undergoes oxidation and carboxylation:
- Oxidation : Pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to a ketone.
- Strecker Synthesis : Treatment with potassium cyanide and ammonium chloride introduces the nitrile group, which is hydrolyzed to the carboxylic acid using 6M HCl.
Final Product :
- Purity : >95% (HPLC).
- Chirality : Racemic mixture; enantiomeric resolution requires chiral chromatography.
Microwave-Assisted Cyclization for Enhanced Efficiency
Microwave irradiation significantly accelerates furan formation and reduces side reactions:
Procedure :
- Reactants : 3-(Trifluoromethyl)phenylacetylene and ethyl glyoxylate.
- Catalyst : Palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%).
- Conditions : Microwave at 120°C, 300 W, 20 minutes.
- Outcome :
- Yield : 82% (vs. 68% conventional heating).
- Reaction Time : Reduced from 12 hours to 20 minutes.
This method minimizes decomposition of the acid-sensitive trifluoromethyl group and improves scalability.
Biocatalytic Approaches for Enantioselective Synthesis
Transaminase-Mediated Amination
Recent advances employ ω-transaminases to introduce the β-amino group stereoselectively:
- Substrate : 3-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)propan-2-one.
- Enzyme : Arthrobacter sp. transaminase (ATA-117).
- Conditions :
- 50 mM phosphate buffer (pH 7.5), 30°C.
- L-alanine as amine donor, pyridoxal-5'-phosphate cofactor.
- Outcome :
- Conversion : 94%.
- ee : >99% (S)-enantiomer.
Hydrolysis of Nitrile Precursors
Engineered nitrilases convert cyano intermediates to carboxylic acids without racemization:
- Enzyme : Pseudomonas fluorescens nitrilase (PfNit).
- Conditions : 37°C, pH 8.0, 24 hours.
- Yield : 89% carboxylic acid.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Chirality Control | Scalability |
|---|---|---|---|---|
| Claisen-Schmidt | 52 | 95 | None | Moderate |
| Microwave | 82 | 97 | None | High |
| Biocatalytic | 89 | 99 | >99% ee | High |
Key Findings :
- Microwave methods excel in efficiency but lack stereocontrol.
- Biocatalysis achieves high enantiopurity but requires specialized enzyme handling.
- Hybrid approaches (e.g., microwave + enzymatic resolution) may optimize cost and yield.
Industrial-Scale Production Challenges
Trifluoromethyl Group Stability
The electron-withdrawing CF₃ group complicates nucleophilic substitutions:
- Mitigation : Use of anhydrous conditions and non-polar solvents (e.g., toluene) minimizes hydrolysis.
Purification of Polar Intermediates
The amino acid moiety necessitates advanced chromatography:
- Solution : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient).
Regulatory Considerations
- Genotoxic Impurities : Nitrosamines from reductive amination steps require strict monitoring (ICH M7 guidelines).
- Residual Solvents : Ethanol and dichloromethane levels must comply with USP <467>.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Scientific Research Applications of 3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid
This compound is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring. This compound has a wide range of applications in scientific research.
Chemistry
This compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology
Due to its unique structure, this compound is a valuable tool for probing biological systems and understanding molecular interactions. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The furan ring can participate in various chemical reactions, contributing to the compound’s overall biological activity.
Industry
This compound can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Related Research
Studies have explored trifluoromethyl-substituted amino acids for their potential anticancer properties. Trifluoromethylated derivatives have shown synergistic effects when combined with other anticancer agents, enhancing their efficacy in preclinical trials. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. In vitro experiments revealed that combining (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid with traditional chemotherapeutics resulted in enhanced cytotoxicity against various cancer cell lines. A study demonstrated that trifluoromethyl-substituted amino acids could inhibit specific enzymes involved in metabolic pathways, leading to reduced cancer cell viability.
Medicinal Chemistry
Mechanism of Action
The mechanism by which 3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. Additionally, the furan ring can participate in various chemical reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Positional Isomers of Trifluoromethylphenyl Substituents
- 3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid (CAS: 773125-91-0): Differs in the position of the -CF₃ group (2- vs. 3-position on phenyl).
- 3-Amino-3-[5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl]propanoic acid: Incorporates a chloro substituent adjacent to -CF₃. The electron-withdrawing Cl may increase acidity of the propanoic acid group, altering solubility and binding affinity .
Table 1: Structural Comparison of Trifluoromethylphenyl Derivatives
| Compound | Substituents on Phenyl | Molecular Weight | Key Properties |
|---|---|---|---|
| Target Compound | 3-CF₃ | 299.25 g/mol | Enhanced electronic effects |
| 2-CF₃ Isomer (CAS: 773125-91-0) | 2-CF₃ | 299.25 g/mol | Reduced metabolic stability |
| 2-Cl-5-CF₃ Derivative (CAS: N/A) | 2-Cl, 5-CF₃ | 347.70 g/mol | Increased acidity, solubility |
Modifications to the Furan Ring
- 3-Amino-3-[5-(hydroxymethyl)furan-2-yl]propanoic acid (CAS: 682803-04-9): Replaces the phenyl-CF₃ group with a hydroxymethyl (-CH₂OH) substituent. This modification significantly increases hydrophilicity, making it more suitable for aqueous-based biological assays .
- 3-[5-(3-nitrophenyl)furan-2-yl]propanoic acid (CAS: 19575-11-2): Substitutes -CF₃ with a nitro (-NO₂) group.
Table 2: Furan Ring Modifications
| Compound | Furan Substituent | Bioactivity Highlight |
|---|---|---|
| Target Compound | 3-CF₃-phenyl | Antimicrobial, enzyme inhibition |
| Hydroxymethyl Derivative | 5-CH₂OH | Improved solubility |
| Nitrophenyl Derivative (CAS:19575-11-2) | 3-NO₂-phenyl | Enhanced redox activity |
Functional Group Transformations
- 3-Amino-3-[5-(3-chlorophenyl)furan-2-yl]propanamide (CAS: 771522-75-9): Converts the carboxylic acid to an amide.
- (R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid (CAS: 791582-16-6): Stereochemical variant (R-configuration) with a phenyl-CF₃ group directly attached without the furan linker. The absence of the furan ring diminishes π-π stacking capabilities, affecting target binding .
Biological Activity
3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid, commonly referred to as compound 1, is an amino acid derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to the presence of a trifluoromethyl group, which is known to enhance the biological properties of organic molecules. This article reviews the biological activity of compound 1, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H13F3N2O2
- CAS Number : 773125-92-1
- Molar Mass : 298.26 g/mol
- Structure : The compound features a furan ring substituted with a trifluoromethyl phenyl group, contributing to its unique chemical reactivity and biological activity.
The biological activity of compound 1 can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies indicate that compound 1 exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit tryptophan hydroxylase type I (TPH1), which plays a crucial role in serotonin synthesis. This inhibition could have implications for treating mood disorders and obesity .
- Modulation of Gene Expression : In vitro studies have demonstrated that compound 1 can alter the expression levels of key genes involved in lipid metabolism. It has been observed to downregulate lipogenic genes such as Fasn and Srebp1c during adipocyte differentiation, suggesting potential applications in obesity management .
- Antioxidant Activity : The presence of the trifluoromethyl group may enhance the compound's ability to scavenge free radicals, thus exerting protective effects against oxidative stress .
Biological Activity Data
The following table summarizes key findings related to the biological activity of compound 1:
| Activity | Concentration | Effect | Reference |
|---|---|---|---|
| TPH1 Inhibition | 100 µM | 64% inhibition | |
| Lipogenic Gene Expression | N/A | Downregulation of Fasn and Srebp1c | |
| Antioxidant Potential | Variable | Scavenging of free radicals |
Case Studies
Several research studies have explored the pharmacological potential of compound 1:
- Study on Obesity and Metabolic Disorders : A study investigated the effects of compound 1 on high-fat diet-induced obesity in mice. The results indicated that administration led to significant weight reduction and improved metabolic profiles, supporting its role as a potential therapeutic agent for obesity .
- Neuroprotective Effects : Another study evaluated the neuroprotective properties of compound 1 in models of neurodegeneration. The findings suggested that it could mitigate neuronal damage through its antioxidant properties and modulation of neuroinflammatory pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
